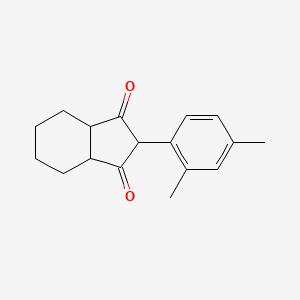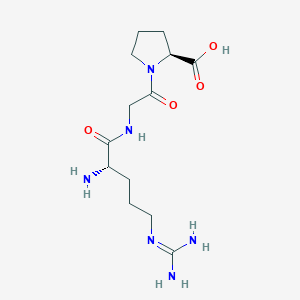
6-Hydrazinyl-N~2~,N~4~-di(propan-2-yl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazinyl-N~2~,N~4~-di(propan-2-yl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of hydrazinyl and di(propan-2-yl) groups attached to the triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-N~2~,N~4~-di(propan-2-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride or melamine, under specific reaction conditions.
Introduction of Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the triazine ring with hydrazine or its derivatives.
Substitution with Di(propan-2-yl) Groups: The di(propan-2-yl) groups can be introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydrazinyl-N~2~,N~4~-di(propan-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
Major Products Formed
Azo Compounds: Formed through oxidation reactions.
Hydrazine Derivatives: Formed through reduction reactions.
Substituted Triazines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials or agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Hydrazinyl-N~2~,N~4~-di(propan-2-yl)-1,3,5-triazine-2,4-diamine may involve interactions with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, metabolic pathways, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine: A triazine derivative used in the production of resins and plastics.
Cyanuric Chloride: A triazine derivative used as an intermediate in organic synthesis.
Atrazine: A triazine herbicide used in agriculture.
Uniqueness
6-Hydrazinyl-N~2~,N~4~-di(propan-2-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both hydrazinyl and di(propan-2-yl) groups, which may confer specific chemical and biological properties not found in other triazine derivatives.
Eigenschaften
| 78710-47-1 | |
Molekularformel |
C9H19N7 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
6-hydrazinyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H19N7/c1-5(2)11-7-13-8(12-6(3)4)15-9(14-7)16-10/h5-6H,10H2,1-4H3,(H3,11,12,13,14,15,16) |
InChI-Schlüssel |
WVDVIYFBOTXOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)NN)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)


![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)


